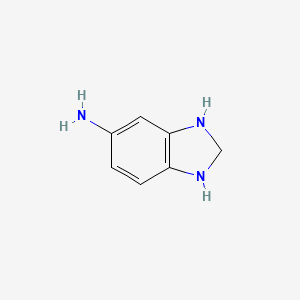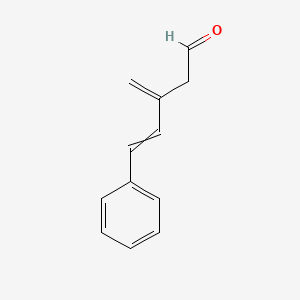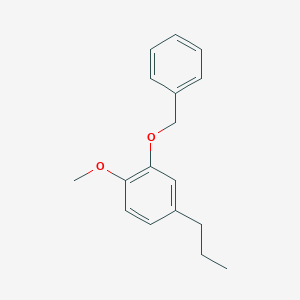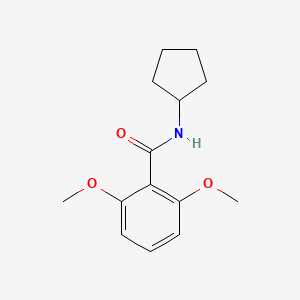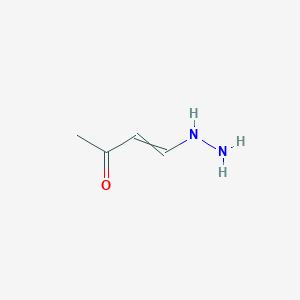
4-Hydrazinylbut-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydrazinylbut-3-en-2-one is an organic compound with the molecular formula C4H8N2O It is characterized by the presence of a hydrazine group (-NH-NH2) attached to a butenone backbone
準備方法
Synthetic Routes and Reaction Conditions
4-Hydrazinylbut-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of 3-buten-2-one with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:
Reactants: 3-buten-2-one and hydrazine hydrate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
The reaction yields this compound as the primary product, which can be purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
化学反応の分析
Types of Reactions
4-Hydrazinylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazine group to an amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Oximes or nitriles
Reduction: Amines
Substitution: Various substituted hydrazine derivatives
科学的研究の応用
4-Hydrazinylbut-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Hydrazinylbut-3-en-2-one involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and DNA damage.
類似化合物との比較
Similar Compounds
4-Phenyl-3-buten-2-one: Similar structure but with a phenyl group instead of a hydrazine group.
3-Buten-2-one: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
Hydrazine: Contains the hydrazine group but lacks the butenone backbone.
Uniqueness
4-Hydrazinylbut-3-en-2-one is unique due to the presence of both the hydrazine group and the butenone backbone, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form a wide range of derivatives makes it a valuable compound in research and industry.
特性
CAS番号 |
189624-72-4 |
|---|---|
分子式 |
C4H8N2O |
分子量 |
100.12 g/mol |
IUPAC名 |
4-hydrazinylbut-3-en-2-one |
InChI |
InChI=1S/C4H8N2O/c1-4(7)2-3-6-5/h2-3,6H,5H2,1H3 |
InChIキー |
NWZWBRQFCDZREO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C=CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


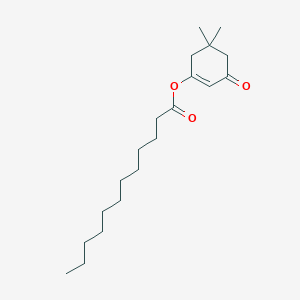
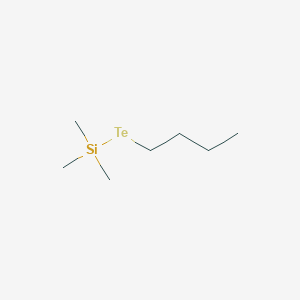
![2-amino-6-benzyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14259903.png)
![N-(4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)-2,2-dimethylpropanamide](/img/structure/B14259906.png)


![2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine](/img/structure/B14259947.png)
![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)
